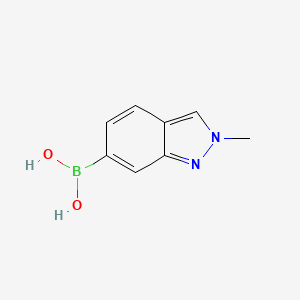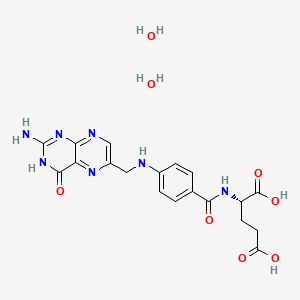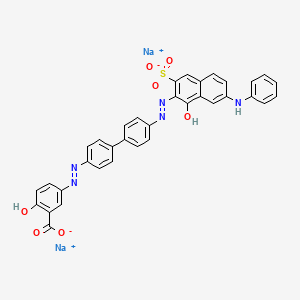
(2-Methyl-2H-indazol-6-yl)boronic acid
Vue d'ensemble
Description
“(2-Methyl-2H-indazol-6-yl)boronic acid” is a chemical compound with the empirical formula C8H9BN2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The molecular weight of this compound is 175.98 .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2H-indazol-6-yl)boronic acid” is represented by the SMILES stringCn1cc2ccc(cc2n1)B(O)O . This indicates that the molecule contains a boronic acid group attached to the 6th position of a 2-methyl-2H-indazole ring . Physical And Chemical Properties Analysis
“(2-Methyl-2H-indazol-6-yl)boronic acid” is a solid substance with a melting point of 105-110 °C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Regiospecific Synthesis
- Researchers have developed regiospecific approaches to synthesize various N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using (2-Methyl-2H-indazol-6-yl)boronic acid through palladium-catalyzed Suzuki coupling, highlighting its utility in precise chemical synthesis (Dandu et al., 2007).
Hydrotris(indazolyl)borates
- A study on hydrotris(indazolyl)borates, which includes compounds like (2-Methyl-2H-indazol-6-yl)boronic acid, revealed their importance in forming complexes with metals like cobalt, iron, and zinc. This research is significant for materials science and coordination chemistry (Rheingold et al., 1997).
Nuclear Magnetic Resonance and Molecular Structure
- Studies using nuclear magnetic resonance (NMR) spectroscopy on molecules like 4-Methyl-1H-Indazole-5-Boronic Acid, a closely related compound, showed different resonance states under varying temperatures. This research provides insights into the molecular structure and behavior of these compounds (Dikmen, 2018).
Polymer Chemistry
- In the field of polymer chemistry, (2-Methyl-2H-indazol-6-yl)boronic acid derivatives have been used to create boronic acid-decorated poly(2-oxazoline)s, exhibiting responsive behavior to changes in pH and sugar concentrations. This is particularly relevant for applications in drug delivery and sensor materials (Vancoillie et al., 2016).
Fluorescent Chemosensors
- Boronic acid compounds, including (2-Methyl-2H-indazol-6-yl)boronic acid, are being extensively researched for use in fluorescent chemosensors. These sensors can probe carbohydrates and bioactive substances, crucial for disease diagnosis and treatment (Huang et al., 2012).
Biomedical Applications
- In the biomedical field, boronic acid polymers, potentially including derivatives of (2-Methyl-2H-indazol-6-yl)boronic acid, are explored for applications in treating conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in this domain (Cambre & Sumerlin, 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-methylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBVQWCMHPPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659958 | |
| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2H-indazol-6-yl)boronic acid | |
CAS RN |
1001907-57-8 | |
| Record name | B-(2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)


![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)


![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)

![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)

